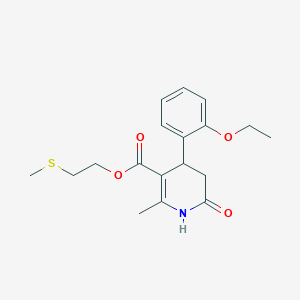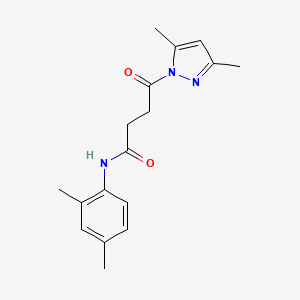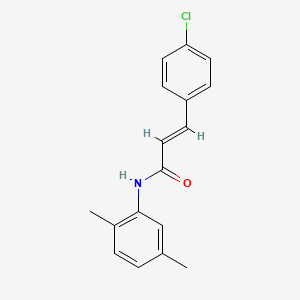
3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)acrylamide" is a chemical compound with potential applications in various fields, including materials science and pharmacology. Its unique structure has garnered interest for its properties and the potential to synthesize various derivatives.
Synthesis AnalysisThe synthesis of related compounds typically involves multi-step chemical reactions. For example, Zhang et al. (2019) describe a method to synthesize a similar compound, 1-(N, N-dimethyl)amine-2-(o-chlorobenzoyl)-methyl acrylate, involving nucleophilic substitution and carbanion reactions (Zhang, Duan, Xiong, Zhuang, & Tang, 2019). Similar strategies may be applicable for the synthesis of "3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)acrylamide."
Molecular Structure Analysis
Molecular docking and density functional theory (DFT) are commonly used to analyze the molecular structure of similar compounds. Shukla et al. (2020) utilized these methods for understanding the non-covalent interactions in (E)-3-(2,6-dichlorophenyl)-acrylamide and its dimer (Shukla, Chaudhary, & Pandey, 2020).
Chemical Reactions and Properties
The chemical reactions and properties of acrylamide derivatives are diverse. For instance, Sawada et al. (2000) explored how the self-assembled aggregates of a similar compound could selectively recognize hydrophilic amino and N,N-dimethylamino compounds (Sawada, Yoshino, Kurachi, Kawase, Takishita, & Tanedani, 2000).
Physical Properties Analysis
The physical properties of acrylamide derivatives, like solubility and thermal stability, can be assessed using techniques such as differential scanning calorimetry and thermogravimetric analysis. Vijayanand et al. (2002) characterized the homopolymer and copolymers of 3,5-dimethylphenyl methacrylate, which shares structural similarities (Vijayanand, Radhakrishnan, Prasath, & Nanjundan, 2002).
Chemical Properties Analysis
The chemical properties of acrylamide derivatives can vary greatly depending on the substituents and the reaction conditions. For instance, Tale and Jagtap (2011) explored the antimicrobial activity and thermal stability of N-(2,4,5-trichlorophenyl) acrylamide, indicating the diverse functionalities these compounds can exhibit (Tale & Jagtap, 2011).
Applications De Recherche Scientifique
Detection in Polyacrylamide Gels
A method for detecting tritium-labelled proteins and nucleic acids in polyacrylamide gels involves the use of scintillation autography. This method is significantly sensitive, allowing for the detection of low levels of radioactivity, indicative of the precision and application potential in biochemical analyses (Bonner & Laskey, 1974).
Synthesis and Biological Evaluation of Derivatives
Research on the synthesis of novel benzenesulfonamide derivatives, including reactions with acryloyl(phenyl)benzenesulfonamide derivatives, explores their potential antitumor activities. These findings highlight the utility of acrylamide derivatives in developing therapeutics (Fahim & Shalaby, 2019).
Biochemical Safety and Applications
The extensive study on acrylamide's biochemistry, safety, and industrial applications, including its use in wastewater treatment and as a laboratory tool, sheds light on its versatility. However, the potential health impacts necessitate careful management and further research to optimize its use while minimizing risks (Friedman, 2003).
Molecular Docking and DFT Studies
Investigations into the molecular structure and interactions of acrylamide derivatives using molecular docking and density functional theory (DFT) provide insights into their chemical reactivity and potential applications in materials science and pharmacology (Shukla et al., 2020).
Polymerization Techniques
Controlled polymerization of acrylamides demonstrates the capability to create polymers with specific properties, relevant for various industrial and medical applications. Such advancements in polymer science contribute to the development of new materials with tailored functionalities (Teodorescu & Matyjaszewski, 2000).
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-3-4-13(2)16(11-12)19-17(20)10-7-14-5-8-15(18)9-6-14/h3-11H,1-2H3,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTSJMVTBSQVRE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chlorophenyl)-N-(2,5-dimethylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

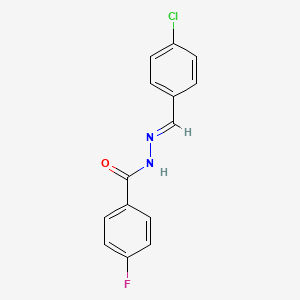
![3,3'-thiobis(7H-benzo[de]anthracen-7-one)](/img/structure/B5558007.png)
![6-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5558018.png)
![N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide](/img/structure/B5558025.png)
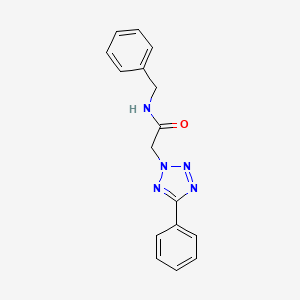
![N-[4-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5558035.png)

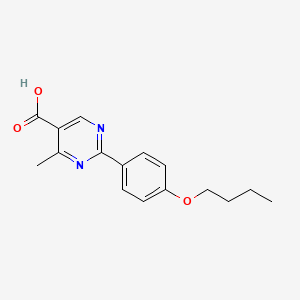
![(3S)-N,N-dimethyl-1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]azepan-3-amine](/img/structure/B5558049.png)
![4-bromo-2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5558055.png)
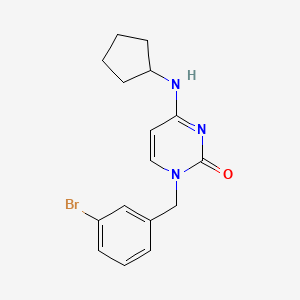
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5558069.png)
